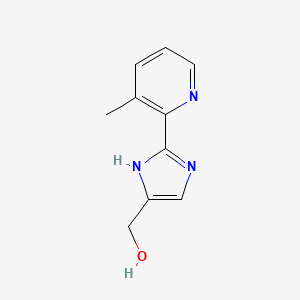

2-(3-Methyl-2-pyridyl)imidazole-5-methanol

Description

Significance of Pyridyl Imidazole (B134444) Frameworks in Chemical Research

Pyridyl imidazole frameworks are of paramount significance in chemical research, with their applications spanning medicinal chemistry, materials science, and catalysis. In the realm of medicinal chemistry, these scaffolds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. researchgate.net The nitrogen atoms in both the pyridine (B92270) and imidazole rings can act as hydrogen bond donors and acceptors, facilitating interactions with proteins and enzymes. researchgate.net Consequently, derivatives of pyridyl imidazoles have been investigated for a wide array of therapeutic applications, including as potential anticancer, antiviral, and anti-inflammatory agents. researchgate.net

In materials science, the chelating ability of the pyridyl and imidazole nitrogen atoms makes them excellent ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials exhibit interesting photophysical and magnetic properties, with potential applications in sensing, catalysis, and gas storage. The structural rigidity and tunable electronic properties of the pyridyl imidazole core allow for the rational design of materials with specific functionalities.

Overview of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol and Analogous Structures

While direct and extensive research on "this compound" is not widely documented in publicly available literature, its structure suggests several key features based on its constituent parts and analogous compounds. The molecule consists of a central imidazole ring substituted at the 2-position with a 3-methyl-2-pyridyl group and at the 5-position with a methanol (B129727) group (-CH₂OH).

The 2-(pyridin-2-yl)imidazole core is a well-studied scaffold. The relative orientation of the pyridine and imidazole rings can be influenced by substitution and the presence of coordinating metals. The introduction of a methyl group at the 3-position of the pyridine ring is expected to induce steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which could subtly modulate the basicity of the pyridine nitrogen. Sterically, it may influence the conformation of the molecule and its ability to bind to target sites.

The imidazole-5-methanol moiety provides a site for further functionalization. The hydroxyl group can participate in hydrogen bonding or be a precursor for esterification or etherification, allowing for the synthesis of a library of derivatives with potentially altered properties.

Analogous structures that have been studied include various substituted 2-(pyridin-2-yl)imidazoles and imidazole-5-carbaldehydes. For instance, 2-(Pyridin-2-yl)-1H-imidazole-5-carbaldehyde has been documented, which could serve as a synthetic precursor to the target methanol derivative through reduction. nih.gov The study of such analogs provides valuable insights into the expected chemical behavior and potential applications of this compound.

Below is a data table of analogous compounds and some of their reported properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Findings |

| 2-(Pyridin-2-yl)-1H-imidazole | C₈H₇N₃ | 145.16 | Forms coordination complexes with various metals. nih.govresearchgate.net |

| 2-(Pyridin-2-yl)-1H-imidazole-5-carbaldehyde | C₉H₇N₃O | 173.17 | A potential synthetic intermediate. nih.gov |

| 1-Ethyl-2-(3-phenylimidazo[1,5-a]pyridin-1-yl)pyridine-1-ium Iodide | C₂₂H₂₀IN₃ | 469.32 | Investigated for its optical properties. mdpi.com |

Scope and Research Focus on this compound

Given the limited direct research on "this compound," the current research focus can be inferred from the broader context of pyridyl imidazole chemistry. The primary areas of investigation for a molecule of this nature would likely include:

Synthetic Chemistry: Development of efficient and scalable synthetic routes to access this specific compound and its derivatives. This could involve exploring various condensation reactions to form the imidazole ring and subsequent modifications.

Medicinal Chemistry: Evaluation of its potential biological activity. Based on the activities of related pyridyl imidazoles, it could be screened for anticancer, antimicrobial, or anti-inflammatory properties. The methyl and methanol substituents offer opportunities for structure-activity relationship (SAR) studies.

Coordination Chemistry and Materials Science: Investigation of its properties as a ligand for the formation of coordination compounds and metal-organic frameworks. The steric hindrance from the 3-methyl group could lead to the formation of complexes with unique geometries and properties.

The following table outlines the key structural features of the target compound and their potential influence on its properties and research focus:

| Structural Feature | Potential Influence | Potential Research Focus |

| 2-(Pyridin-2-yl)imidazole core | Bidentate chelating ligand, biologically active scaffold | Coordination chemistry, medicinal chemistry screening |

| 3-Methyl group on pyridine ring | Steric hindrance, weak electron-donating effect | Influence on complex geometry and stability, SAR studies |

| Imidazole-5-methanol group | Site for functionalization, hydrogen bonding capability | Derivatization for property tuning, supramolecular chemistry |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[2-(3-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C10H11N3O/c1-7-3-2-4-11-9(7)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |

InChI Key |

PIBYHIIFAWRCEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NC=C(N2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methyl 2 Pyridyl Imidazole 5 Methanol and Its Derivatives

Classical and Contemporary Synthetic Routes to Pyridyl Imidazoles

The construction of the pyridyl imidazole (B134444) core can be achieved through various synthetic strategies. These methods are often categorized by their approach to forming the imidazole ring and attaching the pyridyl substituent.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, minimizing waste and saving time. researchgate.net Several MCRs are employed for the synthesis of substituted imidazoles. The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), for instance, is a prominent method for creating imidazo[1,2-a]pyridines and related fused heterocycles by reacting aminopyridines, aldehydes, and isocyanides. researchgate.netmdpi.com While this typically yields fused systems, modifications of MCRs can be adapted for the synthesis of non-fused pyridyl imidazoles.

One-pot, three-component synthesis of imidazole derivatives has been described using reagents like diethylphthalate, anilines, and pyridine-2,3-diamine in the presence of a phosphoric acid catalyst. researchgate.net Another versatile approach is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent to construct the imidazole ring from an aldehyde and an imine. mdpi.comnih.gov For a target like 2-(3-Methyl-2-pyridyl)imidazole-5-methanol, this could involve the reaction of a protected hydroxymethyl-containing imine with TosMIC.

Catalytic potential for these reactions has been explored using various systems, including fluoroboric acid-derived catalysts, which can influence the selective formation of tri- and tetrasubstituted imidazoles. rsc.org

Table 1: Overview of Multi-component Reactions for Imidazole Synthesis

| Reaction Name | Key Reagents | Catalyst Example | Product Type | Citation(s) |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé | Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted Acids | Imidazo[1,2-a]pyridines | researchgate.net, mdpi.com |

| van Leusen Imidazole Synthesis | Aldehyde/Imine, Tosylmethylisocyanide (TosMIC) | K₂CO₃ | 1,4,5-trisubstituted imidazoles | mdpi.com, nih.gov |

| Three-Component Synthesis | Diethylphthalate, Aniline, Pyridine-2,3-diamine | Phosphoric Acid | 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | researchgate.net |

Transition-metal catalysis offers powerful and versatile methods for constructing C-N and C-C bonds essential for forming pyridyl imidazole scaffolds. beilstein-journals.orgnih.gov Catalysts based on copper, palladium, rhodium, and other metals are frequently used. researchgate.net

Copper-catalyzed reactions are particularly prevalent. For example, copper(I) and copper(II) catalysts have been used in one-pot, three-component reactions involving 2-aminopyridine, phenylacetylene, and substituted benzaldehydes to yield imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov Copper can also facilitate C–H functionalization of pyridines with vinyl azides to construct the imidazole ring under mild, aerobic conditions. beilstein-journals.org Similarly, palladium-catalyzed decarboxylative addition and cyclization sequences between aromatic carboxylic acids and functionalized aliphatic nitriles provide a route to substituted imidazoles. acs.org

Rhodium(III)-catalyzed double C–H activation of 2-substituted imidazoles and alkynes is another advanced strategy for building complex heterocyclic systems. beilstein-journals.orgnih.gov These metal-catalyzed approaches often exhibit high regioselectivity and functional group tolerance.

Table 2: Examples of Metal-Catalyzed Syntheses of Pyridyl Imidazoles and Related Structures

| Metal Catalyst | Reaction Type | Starting Materials | Key Feature | Citation(s) |

|---|---|---|---|---|

| Copper (Cu) | C–H Functionalization / Cyclization | Pyridines, Vinyl Azides | Aerobic, mild conditions | beilstein-journals.org |

| Palladium (Pd) | Decarboxylative Addition / Cyclization | Aromatic Carboxylic Acids, Aliphatic Nitriles | Single-step assembly | acs.org |

| Rhodium (Rh) | Double C–H Activation | 2-substituted imidazoles, Alkynes | Synthesis of complex fused systems | beilstein-journals.org, nih.gov |

Solid-state reactions have also been explored, where grinding palladium(II) or platinum(II) chloride complexes with imidazole or pyrazole (B372694) precursors can yield coordination compounds. researchgate.net

To enhance the sustainability and reduce the cost of synthesis, transition-metal-free methods have been developed. These approaches often rely on the inherent reactivity of the starting materials under specific conditions. For instance, a rapid, metal-free synthetic approach has been demonstrated for creating pyridyl-functionalized conjugated microporous polymers through an aminative cyclization between aryl aldehydes and ketones. rsc.org

The synthesis of 2-aminoimidazoles, a related class of compounds, can be achieved through condensation reactions, nucleophilic substitutions, and ring transformations without the need for metal catalysts. researchgate.net Furthermore, amination of pyridine-2-sulfonyl chloride and related N-heterocycles can be accomplished using magnesium amides, providing a metal-free pathway to functionalized pyridines that could serve as precursors for imidazole synthesis. researchgate.net Tandem reactions, such as those starting from 2-chloro-3-nitropyridine (B167233) and primary amines in an H₂O-IPA medium, allow for the rapid construction of the imidazo[4,5-b]pyridine skeleton through a sequence of SNAr reaction, reduction, and condensation. acs.org

Functionalization and Derivatization Strategies

Once the core 2-(3-Methyl-2-pyridyl)imidazole scaffold is assembled, further functionalization can introduce diverse chemical properties. The direct functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is a well-established strategy, proceeding through transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org Visible light-induced C-H functionalization is considered a powerful and atom-economical approach to introduce various functional groups directly onto the heterocyclic core. nih.gov

The imidazole ring itself is a versatile nucleus for functionalization. nih.gov For the target compound, this compound, the primary alcohol group at the C-5 position is a key site for derivatization. Standard organic transformations can be applied to this hydroxyl group. For example, esterification can be achieved by reacting the alcohol with acid chlorides or anhydrides in the presence of a base like pyridine (B92270). jocpr.com This allows for the introduction of a wide array of ester functionalities, enabling the modulation of the compound's physicochemical properties.

Furthermore, the nitrogen atoms of the imidazole ring can be alkylated or arylated, and the pyridyl ring can undergo its own set of functionalization reactions, although this may require careful control of regioselectivity. The development of bidentate donor-functionalized N-heterocyclic carbenes for use in catalysis highlights the importance of modifying pyridyl-imidazole structures. researchgate.net

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new ones. For multi-component reactions, the mechanism often involves a series of sequential condensations and cyclizations. In the van Leusen synthesis, the reaction proceeds through the formation of an intermediate from the imine and TosMIC, followed by cyclization and elimination of p-toluenesulfinic acid to form the aromatic imidazole ring. mdpi.com

In metal-catalyzed syntheses, the mechanism typically involves a catalytic cycle. For copper-catalyzed reactions, a plausible mechanism involves the coordination of the pyridine ring with the copper catalyst, followed by oxidation (often by air) and reductive elimination to form the final product. beilstein-journals.orgnih.gov In some cases, the reaction may proceed through a metal-carbene complex. beilstein-journals.org For palladium-catalyzed cross-coupling reactions, the mechanism generally involves oxidative addition, transmetalation, and reductive elimination steps.

The formation of imidazole derivatives through the thermolysis of N-arylbenzamidoximes has been studied, revealing pathways that involve fragmentation and cyclization to yield the imidazole ring. researchgate.net In transition-metal-free tandem reactions, the mechanism involves a sequence of distinct reaction types occurring in one pot. For example, the synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine proceeds via an initial SNAr reaction, followed by reduction of the nitro group to an amine, and subsequent acid-catalyzed condensation with an aldehyde and cyclization to form the imidazole ring. acs.org

Coordination Chemistry of 2 3 Methyl 2 Pyridyl Imidazole 5 Methanol

Ligand Design and Coordination Modes

There is no available information on the specific design principles or observed coordination modes for 2-(3-Methyl-2-pyridyl)imidazole-5-methanol.

While for related pyridyl-imidazole ligands the nitrogen atoms are the primary coordination sites researchgate.net, specific studies confirming this role for this compound have not been published.

The potential influence of the methanol (B129727) group at the 5-position of the imidazole (B134444) ring, either through direct coordination to a metal center or through intermolecular hydrogen bonding, has not been investigated in the available literature. For some related complexes, hydroxyl or methanol groups can participate in forming supramolecular structures through hydrogen bonds. researchgate.net

Synthesis and Characterization of Metal Complexes

No published studies were found detailing the synthesis and characterization of metal complexes specifically with this compound as a ligand.

There are no reports on the synthesis of complexes between this compound and any transition metal ions. Research on analogous ligands shows the formation of complexes with a wide array of metals, including Mn(II), Co(II), Ni(II), and Cu(II). rdd.edu.iq

Without synthesized complexes, there is no experimental data, such as from X-ray crystallography or spectroscopy, to describe the geometrical and electronic structures of coordination complexes of this compound. For comparison, complexes of similar ligands have been found to adopt geometries such as distorted trigonal pyramidal or octahedral. mdpi.comrdd.edu.iq

Metal-Ligand Interactions and Stability Studies

No stability studies or detailed analyses of metal-ligand interactions for complexes of this compound are present in the scientific literature. Determination of stability constants, which quantify the strength of metal-ligand interactions in solution, has not been reported for this compound.

Photophysical and Electrochemical Properties of Metal Complexes

No specific data has been found in the scientific literature regarding the photophysical and electrochemical properties of metal complexes formed with this compound.

Luminescence and Electronic Transitions

There is no available published research detailing the luminescence properties or electronic transitions of metal complexes specifically involving the ligand this compound. General studies on other pyridyl-imidazole-based ligands show that their metal complexes can exhibit luminescence, often arising from metal-to-ligand charge transfer (MLCT) or ligand-centered transitions, but specific emission wavelengths, quantum yields, and excited-state lifetimes for complexes of the requested compound are not documented.

Redox Behavior and Proton-Coupled Electron Transfer (PCET)

The redox behavior and any potential for proton-coupled electron transfer (PCET) in metal complexes of this compound have not been reported. While research on other ruthenium pyridyl-imidazole complexes has explored their PCET properties, showing how the bond dissociation free energy of N-H bonds can be significantly lowered in excited states, similar investigations for the specified compound are absent from the literature.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

There are no published studies detailing the use of this compound as a linker in the synthesis of metal-organic frameworks or coordination polymers.

Design and Topology of Extended Structures

Information regarding the design principles, resulting topologies, or crystallographic structures of MOFs or coordination polymers built with this compound is not available. The broader field of MOF design often utilizes pyridyl and imidazole functional groups to create diverse network topologies, but specific examples involving this ligand have not been documented.

Secondary Building Units (SBUs)

There is no information on the formation of specific secondary building units (SBUs) involving the coordination of metal ions with this compound. The concept of SBUs is central to the rational design of MOFs, where metal ions and ligands form well-defined polynuclear clusters that dictate the final framework topology. However, the specific SBUs that might be formed with the requested ligand have not been characterized.

Supramolecular Chemistry and Self Assembly Processes

Non-Covalent Interactions Governing Supramolecular Assembly

The self-assembly of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol into well-defined supramolecular structures is dictated by a combination of directional hydrogen bonds and weaker, less directional forces like π-π stacking and electrostatic interactions. The interplay of these forces determines the final dimensionality and topology of the resulting assembly.

Hydrogen bonds are the primary drivers in the initial self-assembly of pyridyl-imidazole methanol (B129727) compounds. The key functional groups involved are the hydroxyl (-OH) group of the methanol substituent, the nitrogen atoms of the pyridine (B92270) ring, and the nitrogen atoms of the imidazole (B134444) ring.

In analogous structures like (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, strong O-H···N hydrogen bonds are observed where the hydroxyl group acts as a hydrogen bond donor and a nitrogen atom of the pyridine or imidazole ring of an adjacent molecule acts as an acceptor. nih.govresearchgate.net This interaction is highly directional and leads to the formation of robust, predictable synthons. For instance, in the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, molecules are linked by O-H···N hydrogen bonds to form inversion dimers, which are characterized by a distinct R²₂(10) ring motif. nih.govresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in an Analogous Pyridyl-Imidazole Methanol Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O-H···N | 0.82 | 1.98 | 2.773 | 163 |

| C-H···O | 0.93 | 2.55 | 3.421 | 156 |

Data based on the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. nih.govresearchgate.net

The planar aromatic systems of the pyridine and imidazole rings in this compound are crucial for the formation of extended architectures through π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

Table 2: π-π Stacking Parameters in an Analogous Pyridyl-Imidazole Methanol Compound

| Interacting Rings | Centroid-Centroid Distance (Å) |

| Imidazole···Imidazole | 3.603 |

| Imidazole···Pyridine | 3.661 |

| Pyridine···Pyridine | 3.482 |

| Imidazole···Pyridine | 3.721 |

Data based on the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. nih.govresearchgate.net

Design and Engineering of Supramolecular Architectures

The predictable nature of the non-covalent interactions in pyridyl-imidazole systems allows for the rational design and engineering of supramolecular architectures with varying dimensionalities.

Through careful control of conditions and the use of appropriate co-formers or solvents, it is possible for molecules like this compound to form discrete, zero-dimensional (0D) assemblies. In such cases, a limited number of molecules associate through hydrogen bonding to form a stable, isolated supramolecular entity. A common example observed in related structures is the formation of centrosymmetric dimers via O-H···N hydrogen bonds. nih.govresearchgate.net These dimers can be considered the primary building blocks for the construction of higher-dimensional networks.

The extension of supramolecular structures into higher dimensions is a direct consequence of the connectivity provided by the various non-covalent interactions.

One-Dimensional (1D) Networks: The strong, directional O-H···N and C-H···O hydrogen bonds can link molecules or discrete dimers into one-dimensional chains or ribbons. nih.govresearchgate.net In the case of the analogue (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the combination of these hydrogen bonds results in the formation of well-defined ribbons. nih.govresearchgate.net

Two-Dimensional (2D) Networks: These 1D motifs can then be further assembled into two-dimensional sheets through weaker, less directional interactions. While not explicitly detailed as a separate phase for the analogue, it is a common intermediate step in the formation of 3D structures where 1D ribbons are linked in a planar fashion.

Three-Dimensional (3D) Networks: The final step in the self-assembly process for many such compounds is the stacking of the 1D or 2D networks to form a stable three-dimensional crystal lattice. This is typically driven by the aforementioned π-π stacking interactions between the aromatic rings of adjacent layers. nih.govresearchgate.net The result is a complex and highly ordered 3D supramolecular architecture where molecules are held in place by a hierarchical network of non-covalent forces.

Detailed Research Findings on this compound in Supramolecular Chemistry Remain Elusive

Following an extensive search of available scientific literature, no specific research articles, patents, or datasets focusing on the supramolecular chemistry, self-assembly mechanisms, or the development of supramolecular gels and functional materials derived from the chemical compound This compound were identified.

This indicates a significant gap in the current body of scientific knowledge regarding the supramolecular behavior of this particular molecule. While the constituent parts of the molecule, namely the pyridine and imidazole rings, are well-known building blocks in the field of supramolecular chemistry due to their hydrogen bonding and metal coordination capabilities, the specific properties endowed by the combination of a 3-methyl-2-pyridyl group with an imidazole-5-methanol moiety have not been documented in the accessible literature.

Consequently, it is not possible to provide a detailed, evidence-based article on the self-assembly mechanisms and dynamics or the derived supramolecular materials for this specific compound as requested. The absence of empirical data precludes any scientifically accurate discussion of its potential to form gels, the mechanisms that would drive its self-assembly, or the properties of any resulting functional materials.

Further empirical research would be necessary to elucidate the supramolecular characteristics of this compound. Such studies would need to be conducted to determine its capacity for self-assembly, the nature of the non-covalent interactions involved, and its potential to form higher-order structures like gels or other functional materials. Without such foundational research, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to modern computational chemistry. DFT is employed to determine the electronic structure and properties of molecules in their ground state, while TD-DFT is used to investigate excited states and electronic spectra. nih.govnih.govresearchgate.netresearchgate.net These methods are chosen for their balance of accuracy and computational efficiency.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol can be calculated. nih.govnih.gov

The analysis would likely reveal that the imidazole (B134444) and pyridine (B92270) rings are nearly coplanar to maximize π-conjugation, a common feature in similar linked aromatic heterocycles. mdpi.com The methanol (B129727) group attached to the imidazole ring, however, would likely exhibit significant rotation, with its orientation influencing intermolecular interactions. nih.govresearchgate.net The planarity of the fused-ring system is critical as it affects the electronic properties of the molecule.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar structures, as specific experimental or calculated data for the target molecule is not available.

| Parameter | Predicted Value |

|---|---|

| Pyridine-Imidazole Dihedral Angle | ~0-10° |

| C-C Bond Length (Pyridine Ring) | ~1.39 Å |

| C-N Bond Length (Imidazole Ring) | ~1.38 Å |

| C-O Bond Length (Methanol Group) | ~1.43 Å |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole and pyridine ring systems, indicating these are the likely sites for electrophilic attack. The LUMO would also be distributed across these aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comnih.gov This energy gap is also instrumental in predicting the electronic absorption properties of the molecule. researchgate.net

Table 2: Frontier Orbital Properties (Illustrative) This table presents typical expected values for this class of compounds.

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, allowing for the prediction of how it will interact with other molecules. nih.gov The map uses a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In this compound, the most negative potential (red) is expected around the nitrogen atoms of the pyridine and imidazole rings and the oxygen atom of the methanol group, identifying them as primary sites for hydrogen bonding. nih.govresearchgate.net Positive potential (blue) would likely be found around the hydrogen atoms, particularly the one on the methanol's hydroxyl group and the N-H of the imidazole ring.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectra, which can then be compared with experimental data for validation. TD-DFT calculations are used to predict the UV-Visible absorption spectrum by identifying the electronic transitions between molecular orbitals. researchgate.netresearchgate.netnih.gov For this compound, the primary absorption bands would likely correspond to π→π* transitions within the conjugated pyridine-imidazole system. DFT can also be used to calculate vibrational frequencies, aiding in the interpretation of experimental Infrared (IR) and Raman spectra. researchgate.net Such calculations help assign specific vibrational modes to the observed spectral peaks. nih.gov

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions are crucial for understanding how molecules pack in a crystal and interact with biological targets. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. mdpi.comresearchgate.netscirp.org By mapping properties like d_norm onto the molecular surface, regions involved in intermolecular contacts are highlighted. mdpi.com

For this compound, this analysis would likely reveal the significance of several interactions:

H···H contacts: Typically the most abundant type of contact. nih.gov

O···H/H···O contacts: Representing strong hydrogen bonds involving the methanol's hydroxyl group and the nitrogen atoms. nih.gov

C···H/H···C contacts: Indicative of weaker C-H···π interactions. nih.gov

π–π stacking: Interactions between the aromatic pyridine and imidazole rings of adjacent molecules. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. nih.gov Computational modeling provides a molecular-level understanding of SAR by identifying the specific structural features responsible for a desired effect. nih.gov For compounds like this compound, which belong to a class of molecules with known biological activities, computational SAR can guide the design of more potent and selective derivatives. mdpi.com

By systematically modifying the structure of the parent molecule—for instance, by changing the substituent on the pyridine ring or altering the group at the 5-position of the imidazole—and then calculating key quantum chemical descriptors (like HOMO-LUMO gap, dipole moment, and ESP), a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov This model can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Due to the highly specific nature of the subject compound, "this compound," a comprehensive search for dedicated computational studies on its reaction mechanisms did not yield specific results. The available scientific literature focuses on broader classes of imidazole and pyridine derivatives, without detailing the reaction mechanism elucidation for this particular molecule through computational methods.

Therefore, it is not possible to provide detailed research findings and data tables for the "Reaction Mechanism Elucidation via Computational Studies" of "this compound" at this time. Further focused research and publication in this specific area are needed to generate the requested information.

Catalytic Applications of 2 3 Methyl 2 Pyridyl Imidazole 5 Methanol and Its Complexes

Organocatalysis Mediated by Pyridyl Imidazole (B134444) Derivatives

Pyridyl imidazole scaffolds are prominent in the field of organocatalysis, where small organic molecules accelerate chemical reactions. rsc.orgias.ac.in The imidazole ring is amphoteric, possessing both aza (-N=) and amine (-NH-) functionalities, which allows it to act as a versatile catalyst. ias.ac.in Its moderate basicity, influenced by the pyridine-like nitrogen, helps in minimizing byproduct formation and enhancing product yields. ias.ac.in Chiral derivatives of pyridines and imidazoles have garnered significant attention as effective organocatalysts for a variety of asymmetric transformations. rsc.org These compounds often function as nucleophilic catalysts, activating substrates for subsequent reactions.

Asymmetric Catalysis

The development of chiral pyridyl imidazole derivatives has been a key focus in asymmetric organocatalysis. These catalysts are instrumental in synthesizing enantiomerically enriched products, which are crucial in medicinal chemistry. rsc.orgnih.gov The strategic placement of stereogenic centers on the pyridyl imidazole framework allows for effective stereocontrol during the catalytic cycle. For instance, asymmetric multicomponent reactions have been developed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, showcasing the potential of these scaffolds in creating complex chiral molecules. nih.gov The bifunctional nature of these catalysts, often involving hydrogen bonding interactions alongside nucleophilic activation, is critical for achieving high levels of enantioselectivity.

Specific Reaction Types (e.g., [3+2] Cycloaddition, Aza-Michael Reactions)

Pyridyl imidazole derivatives have demonstrated considerable utility in catalyzing specific types of chemical reactions, including cycloadditions and conjugate additions.

[3+2] Cycloaddition: This type of reaction is a powerful method for constructing five-membered heterocyclic rings. Azomethine imines, which can be generated in situ, serve as 1,3-dipoles that react with various dipolarophiles. researchgate.net Organocatalytic systems, including those based on chiral phosphoric acids, have been effectively used to promote asymmetric [3+2] cycloaddition reactions. researchgate.net Pyridinium-N-imines are also common precursors for 1,3-dipoles in the synthesis of pyrazolo[1,5-a]pyridines through cycloaddition with alkynes. mdpi.com The pyridyl imidazole core can act as a directing group or part of the catalytic structure to facilitate these transformations.

Aza-Michael Reactions: The aza-Michael addition, the conjugate addition of an amine to an electron-deficient alkene, is a fundamental carbon-nitrogen bond-forming reaction. researchgate.netfrontiersin.org Imidazoles and their derivatives can participate as nucleophiles in these reactions. researchgate.netd-nb.info Studies have shown that the aza-Michael addition of imidazoles to electron-deficient olefins can proceed efficiently, sometimes even without a catalyst, to form N-substituted imidazoles. researchgate.netd-nb.info The nucleophilicity of the imidazole nitrogen is key to the success of this reaction. The pyridyl group in derivatives like 2-(3-Methyl-2-pyridyl)imidazole-5-methanol can modulate this nucleophilicity and potentially participate in substrate activation through hydrogen bonding.

Metal-Catalyzed Reactions Involving this compound Complexes

The pyridine (B92270) and imidazole moieties in this compound are excellent coordinating units for a wide range of transition metals. nih.govresearchgate.net This property allows for the formation of stable metal complexes that can serve as catalysts in various organic transformations. beilstein-journals.orgresearchgate.net The tridentate nature of such ligands can offer enhanced stability and control over the metal center's coordination sphere, influencing the catalytic activity and selectivity.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase. Complexes of this compound are well-suited for such applications. A significant area of research is the hydrogenation of carbon dioxide to methanol (B129727), a key process for CO2 utilization. rsc.orgrsc.org Homogeneous ruthenium complexes, for example, have been studied for this transformation. rsc.orgresearchgate.net A plausible catalytic cycle involves the coordination of CO2 to the metal center, followed by a series of hydride transfer and protonolysis steps to convert it to methanol. rsc.orgresearchgate.net The pyridyl-imidazole ligand can stabilize the metal center throughout these different oxidation states and intermediates. The development of cascade catalysis systems, where multiple homogeneous catalysts work in sequence, has also been explored for CO2 hydrogenation. nih.gov

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Ruthenium–Triphos Complex | CO2 Hydrogenation to Methanol | Operates via a cationic formate (B1220265) complex intermediate; multistep transformation on a single metal center. | rsc.org |

| Cascade System (Multiple Ru and Sc catalysts) | CO2 Hydrogenation to Methanol | Three different homogeneous catalysts operate in sequence to achieve the overall transformation. | nih.gov |

Heterogeneous Catalysis

For improved catalyst recovery and reusability, homogeneous catalysts can be immobilized on solid supports, a process known as heterogenization. beilstein-journals.org Metal complexes of pyridyl-imidazole ligands can be anchored to materials like silica, alumina, or magnetic nanoparticles. beilstein-journals.orgsemanticscholar.org These supported catalysts combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. For instance, copper complexes supported on magnetic nanoparticles have been used for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions and organic linkers, represent another class of heterogeneous catalysts where pyridyl-imidazole units could be incorporated as ligands. mdpi.com

| Catalyst System | Support Material | Application | Advantages | Reference |

|---|---|---|---|---|

| Biimidazole Cu(I) complex | Magnetic Fe3O4 Nanoparticles | Synthesis of imidazo[1,2-a]pyridine (B132010) | Catalyst recoverable with an external magnet; reaction in aqueous medium. | beilstein-journals.org |

| Cu-Pd alloy | γ-Al2O3 (modified with Mg) | Synthesis of 2-methylbenzimidazole | High efficiency and yield; coupled dehydrogenation-hydrogenation reaction. | semanticscholar.org |

| MIL-101(Cr) | Metal-Organic Framework | Synthesis of 2,4,5-trisubstituted imidazoles | High yields, short reaction times, solvent-free, reusable catalyst. | mdpi.com |

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For reactions involving pyridyl imidazole derivatives, the mechanism often involves the interplay of the different functional groups within the molecule.

In organocatalyzed [3+2] cycloadditions of N-imines, the reaction can proceed through a concerted pathway or a stepwise Michael addition followed by intramolecular cyclization. mdpi.com The catalyst's role is to activate the reactants and control the stereochemistry of the product.

In metal-catalyzed reactions, the pyridyl-imidazole ligand plays a vital role in the catalytic cycle. For the synthesis of tetrasubstituted imidazoles using a copper-based catalyst, the proposed mechanism starts with the copper acting as a Lewis acid to activate an aldehyde for nucleophilic attack by an amine, forming a Schiff base. rsc.org Subsequent steps involve condensation with other reactants, cyclization, and oxidation, with the metal center facilitating these transformations. rsc.org

In the homogeneous hydrogenation of CO2 to methanol using a Ruthenium-Triphos catalyst, detailed studies suggest a pathway that avoids the formation of formate esters as free intermediates. rsc.org Instead, the entire transformation from CO2 to methanol occurs within the coordination sphere of the single ruthenium center through a sequence of hydride transfers and protonolysis steps. rsc.org The ligand framework is essential for stabilizing the various intermediates, such as formate, formaldehyde, and methanolate complexes, throughout the catalytic cycle. rsc.orgresearchgate.net

Biological Activity and Mechanistic Studies Excluding Clinical Data

Antimicrobial Activity Investigations (In Vitro)

While specific in vitro antimicrobial data for 2-(3-Methyl-2-pyridyl)imidazole-5-methanol is not available, the imidazole (B134444) core is a key pharmacophore in many antimicrobial drugs.

The antibacterial action of imidazole-containing compounds often involves the disruption of bacterial cellular processes. For many Gram-positive and Gram-negative bacteria, imidazole derivatives can interfere with the integrity of the cell membrane, leading to the leakage of essential cellular components and subsequent cell death. Some nitroimidazole derivatives, for example, are known to be reduced within anaerobic bacteria to form reactive radical anions that damage DNA. The specific mechanism of pyridyl-imidazole compounds may involve interactions with bacterial enzymes or disruption of the outer membrane of Gram-negative bacteria through interactions with lipopolysaccharides.

The primary antifungal mechanism for many imidazole derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and integrity, ultimately inhibiting fungal growth. It is plausible that this compound could exhibit a similar mode of action.

Anti-inflammatory and Analgesic Activity (Mechanistic in vitro or Animal Models)

Although direct studies on the anti-inflammatory and analgesic properties of this compound are absent from the literature, related pyridinyl imidazole compounds have been investigated for these effects.

Pyridinyl imidazole compounds are famously known as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAP kinase, these compounds can effectively suppress the inflammatory response. It is therefore hypothesized that this compound could potentially exert anti-inflammatory effects through a similar mechanism. The analgesic effects of such compounds are often linked to their anti-inflammatory action, as the reduction in inflammatory mediators can lead to a decrease in pain signaling.

Enzyme Inhibition Studies (e.g., Insulin-Degrading Enzyme)

There is no specific information available regarding the inhibition of insulin-degrading enzyme (IDE) by this compound. However, some imidazole-derived small molecules have been identified as modulators of IDE. IDE is a zinc metalloprotease involved in the clearance of insulin (B600854) and amyloid-beta peptide, making it a target for diabetes and Alzheimer's disease research. The ability of certain imidazole-containing compounds to interact with the active or allosteric sites of enzymes suggests that screening this compound for activity against IDE or other enzymes could be a worthwhile area of future research.

Based on a comprehensive search of available scientific literature, detailed experimental and computational studies focusing specifically on the chemical compound “this compound” are not publicly available. Consequently, it is not possible to provide a scientifically accurate article with specific data for the requested sections on its biological and mechanistic properties.

The generation of a thorough and factual article as per the user's outline requires published research data on the following aspects for this exact compound:

Molecular Docking and Ligand-Target Interactions:This section requires findings from computational studies where "this compound" has been docked into the active site of a specific biological target to predict its binding mode, energy, and key molecular interactions.

While research exists for structurally related compounds such as imidazo[1,2-a]pyridines and other imidazole derivatives, this information cannot be extrapolated to "this compound" without violating the principles of scientific accuracy. Each unique chemical structure possesses distinct physicochemical properties that result in different biological activities.

Therefore, in the absence of specific published data for "this compound," this article cannot be generated.

Advanced Characterization and Analytical Techniques

Single Crystal X-ray Diffraction for Solid-State Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For heterocyclic compounds similar to 2-(3-Methyl-2-pyridyl)imidazole-5-methanol, X-ray diffraction has been used to confirm their molecular structures. For instance, the crystal structure of a related pyridylpyrazole derivative was confirmed using this method, providing crucial data on its conformation. nih.govnih.govresearchgate.net In the case of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, analysis revealed an approximately planar imidazo[1,2-a]pyridine (B132010) moiety with a nearly perpendicular methanol (B129727) group. researchgate.net In the crystal, molecules were observed to form inversion dimers linked by O—H⋯N hydrogen bonds. researchgate.net This type of analysis would be essential to understand the solid-state packing and supramolecular architecture of this compound, identifying the specific hydrogen bonding networks involving the imidazole (B134444) N-H and the methanol O-H groups.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be expected for the O-H stretching vibration of the methanol group, likely overlapping with the N-H stretch of the imidazole ring. C-H stretching vibrations for the aromatic rings and the methyl group would appear around 2800-3100 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from the pyridine (B92270) and imidazole rings. A C-O stretching band for the primary alcohol would be expected around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric C-H stretching of the methyl group around 2838 cm⁻¹ is a characteristic Raman peak. researchgate.net

The table below summarizes the expected vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H Stretch | Alcohol (Methanol) | 3200 - 3600 (Broad) | FTIR |

| N-H Stretch | Imidazole | 3100 - 3500 (Broad) | FTIR |

| Aromatic C-H Stretch | Pyridine, Imidazole | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | Methyl, Methylene | 2850 - 3000 | FTIR, Raman |

| C=N and C=C Stretch | Pyridine, Imidazole | 1400 - 1650 | FTIR, Raman |

| C-O Stretch | Primary Alcohol | 1000 - 1085 | FTIR |

Mass Spectrometry (HR-MS, ESI-MS) for Molecular Weight and Supramolecular Species

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique suitable for polar molecules like this compound. The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

HR-MS (High-Resolution Mass Spectrometry): HR-MS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated exact mass of C₁₀H₁₁N₃O is 189.0902 Da. HR-MS would be used to verify that the experimental mass is consistent with this formula to a high degree of precision (typically within 5 ppm). The molecular ion peak for a related compound, 2-methylimidazole (B133640), has been observed at m/z 81.48. researchgate.net

Spectroscopic Techniques for Electronic and Photophysical Properties (UV-Vis, Fluorescence, Luminescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol (B145695) would exhibit absorption bands corresponding to π → π* electronic transitions within the conjugated pyridine and imidazole ring systems. Imidazole-based compounds typically show absorption peaks below 300 nm. mdpi.com The presence of the pyridyl substituent is expected to influence the position and intensity of these absorption maxima (λmax).

Fluorescence Spectroscopy: Many imidazole and pyridine derivatives are known to be fluorescent. researchgate.net For instance, imidazo[1,2-a]pyridines are noted for their fluorescent activity, and it has been observed that the introduction of a hydroxymethyl group can enhance fluorescence intensity. nih.gov It is therefore plausible that this compound would exhibit fluorescence upon excitation at its absorption maximum. A fluorescence spectrum would show an emission band at a longer wavelength (a Stokes shift) than its absorption band, which is characteristic of the molecule's emissive properties.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods such as cyclic voltammetry (CV) are powerful tools for investigating the redox properties of molecules like this compound. These techniques can determine reduction and oxidation potentials, study the stability of different electronic states, and provide insights into reaction mechanisms. The electrochemical behavior of this compound is dictated by its constituent moieties: the imidazole ring, the methyl-substituted pyridine ring, and the methanol group.

In related imidazole-pyridine systems, CV has been used to study the electron-donating or -withdrawing nature of the ligands and their effect on metal centers in coordination complexes. For instance, studies on cobalt complexes have shown that imidazolyl donors result in a more electron-rich metal center compared to pyridine-based systems. nih.gov The electrochemical response of copper(II) complexes with ligands containing benzimidazole (B57391) and pyridine units has been shown to involve one-electron quasi-reversible reduction processes. tandfonline.com

The typical CV experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe redox events. The resulting voltammogram would show peaks corresponding to oxidation and reduction processes. The potential of these peaks provides information about the energy levels of the molecular orbitals involved. For example, the oxidation of the hydroxyl group on the methanol substituent could be observed. researchgate.net The stability of the compound upon repeated cycling can also be assessed, which is crucial for applications in electrocatalysis or electronic materials. researchgate.net

Table 1: Representative Electrochemical Data for Related Imidazole/Pyridine Compounds

| Compound/Complex | Redox Couple | Potential (V) vs. Ref. | Method | Key Finding |

|---|---|---|---|---|

| Pyridine/Co(III) Complex | Co(III)/Co(II) | -0.83 | SWV | Reversible reduction. nih.gov |

| Pyridine/Co(III) Complex | Co(II)/Co(I) | -1.52 | SWV | Reversible reduction. nih.gov |

| Imidazole/Co(III) Complex | Co(III)/Co(II) | -0.92 | SWV | Reversible reduction, indicating a more electron-rich Co center than the pyridine analogue. nih.gov |

Note: This table presents data for analogous compounds to illustrate the application of electrochemical methods, as specific data for this compound was not found.

Thermal Analysis (e.g., TGA, DSC) for Thermal Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, decomposition profile, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal the temperatures at which the compound begins to decompose. Studies on various imidazole derivatives show a wide range of thermal stabilities. For example, certain phenanthroimidazole-based fluorophores exhibit high thermal stability, with decomposition temperatures (defined as 5% weight loss) exceeding 300°C. researchgate.net In contrast, simpler molecules like imidazole and 2-methylimidazole show onset of degradation at lower temperatures, around 160-170°C. iomcworld.com The thermal stability of the title compound would be influenced by the strength of the bonds within the molecule and its intermolecular interactions in the solid state.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC curve for this compound would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition or crystallization. For imidazoline (B1206853) derivatives, DSC curves have shown sharp endothermic peaks corresponding to their melting points. lew.ro For 2-methylimidazole, the latent heat of fusion (ΔH) was found to be significantly affected by intermolecular forces, such as hydrogen bonding. iomcworld.com

Table 2: Thermal Analysis Data for Related Imidazole Derivatives

| Compound | Technique | Event | Temperature (°C) | Observation |

|---|---|---|---|---|

| Imidazole (Control) | TGA | Onset of Degradation | 170 | --- |

| Treated Imidazole | TGA | Onset of Degradation | 160 | Decreased thermal stability. iomcworld.com |

| 2-Methylimidazole (Control) | DSC | Melting Point | 145 | --- |

| Treated 2-Methylimidazole | DSC | Melting Point | 147 | Increased melting point. iomcworld.com |

| 4-PIMCFTPA¹ | TGA | Td (5% weight loss) | 350 | Good thermal stability. researchgate.net |

¹ N,N-diphenyl-4'-(1-(3-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine ² 4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine Note: This table includes data for related imidazole compounds to demonstrate the utility of thermal analysis techniques.

Rheological Studies (for Gelation Properties)

Rheological studies investigate the flow and deformation of materials. For compounds like this compound, these studies would be particularly relevant if the molecule exhibits self-assembly properties, leading to the formation of supramolecular gels. Gelation occurs when molecules interact through non-covalent forces (e.g., hydrogen bonding, π-π stacking) to form a three-dimensional network that immobilizes the solvent.

The structure of this compound, containing hydrogen bond donors (N-H from imidazole, O-H from methanol) and acceptors (pyridine and imidazole nitrogens), as well as aromatic rings capable of π-π stacking, suggests a potential for self-assembly and gel formation in certain solvents.

While no specific rheological data for this compound has been reported, studies on other functionalized imidazole compounds demonstrate their potential as low-molecular-weight gelators. For example, certain amide-functionalized imidazolium-based surfactants have been shown to form oleogels. researchgate.net Rheological measurements, such as amplitude and frequency sweeps, are used to characterize the mechanical properties of these gels, including their stiffness (storage modulus, G') and viscosity (loss modulus, G''). A higher storage modulus indicates a stronger, more robust gel network. researchgate.net Should this compound prove to be a gelator, rheological studies would be critical in quantifying the viscoelastic properties of the resulting material and understanding the influence of factors like concentration and temperature on the gel's strength.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imidazole |

| 2-Methylimidazole |

| N,N-diphenyl-4'-(1-(3-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine |

| 4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine |

| [Cu(bpy)(pydca)]·3H₂O |

| Benzimidazole |

Future Research Directions and Potential Applications

Design of Next-Generation Pyridyl Imidazole (B134444) Ligands and Systems

The core structure of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol is an ideal platform for designing next-generation ligands with tailored properties. The inherent asymmetry of the pyridyl and imidazole donors, which possess different pKa values (pyridine: ~5.2, imidazole: ~7.0), allows for selective and sequential coordination to different metal ions. rsc.org This feature is crucial for the rational design of complex multi-metallic systems.

Future work will likely focus on:

Low-Symmetry Heterobimetallic Cages: Expanding on recent breakthroughs, researchers can utilize this compound to construct more robust and functional stimuli-responsive heterobimetallic cages. rsc.orgrsc.org By modifying the methanol (B129727) group, new functionalities can be introduced to control the cage's solubility, guest-binding specificity, and responsiveness to external stimuli like light or pH. rsc.org

Multi-functional Ligands: The methanol group serves as a convenient handle for post-synthetic modification. Future designs could involve converting the alcohol to other functional groups (e.g., ethers, esters, amines) to create ligands that can act as sensors, catalysts, and molecular switches.

Biomimetic Models: The imidazole moiety is a key component in many biological systems, including metalloenzymes. mdpi.comnih.gov Ligands derived from this compound can be used to create synthetic models of enzyme active sites, aiding in the understanding of biological processes like oxygen activation and electron transfer. Replacing pyridine (B92270) donors with stronger-donating imidazoles in biomimetic complexes has been shown to enhance catalytic activity, a strategy that can be further explored. mdpi.com

Exploration of Novel Catalytic Transformations

The coordination complexes of pyridyl-imidazole ligands are promising catalysts for a range of organic transformations. The electronic properties of the metal center can be finely tuned by modifying the ligand structure, opening avenues for new catalytic applications.

Key areas for future exploration include:

CO2 Reduction: Rhenium(I) pyridyl imidazole complexes have recently been shown to be effective photocatalysts for the reduction of carbon dioxide to formic acid. rsc.org Future research could involve synthesizing analogous complexes using this compound and its derivatives to investigate how structural modifications affect catalytic efficiency and product selectivity.

Biocatalysis: Lipases have been successfully used as biocatalysts for the synthesis of imidazo[1,2-a]pyridine-based heterocycles. rsc.org This synergy between enzymatic and coordination chemistry could be exploited to develop greener and more selective catalytic processes.

Tandem Reactions: The development of catalysts that can facilitate multiple reaction steps in a single pot is a major goal in sustainable chemistry. Zirconium(IV) chloride has been used to catalyze three-component reactions for the synthesis of complex imidazole derivatives. researchgate.net Metal complexes of the title compound could be designed to catalyze similar tandem or multicomponent reactions, streamlining the synthesis of valuable organic molecules. acs.org

Asymmetric Catalysis: By introducing chiral centers, for instance through modification of the methanol group, new chiral ligands can be developed. These could be applied in asymmetric catalysis to produce enantiomerically pure compounds, which are of high value in the pharmaceutical industry.

Development of Advanced Supramolecular Materials

The ability of the pyridyl and imidazole rings to participate in hydrogen bonding and π-π stacking interactions makes this compound an excellent building block for supramolecular materials. researchgate.net These non-covalent interactions can be used to direct the self-assembly of molecules into highly ordered, functional architectures.

Future research in this area will likely focus on:

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are widely used to construct MOFs with desirable properties for gas storage, separation, and catalysis. researchgate.net The title compound, with its multiple coordination sites and functional handle, is a prime candidate for creating novel MOFs with complex pore structures and tailored functionalities.

Stimuli-Responsive Gels: Low-molecular-weight gelators (LMWGs) based on pyridyl-amide structures can form stimuli-responsive supramolecular gels. mdpi.com By converting the methanol group to an amide, derivatives of this compound could be synthesized to form gels that respond to changes in temperature, pH, or the presence of specific analytes.

Organic-Inorganic Hybrid Materials: Combining organic cations like protonated pyridyl-imidazoles with inorganic anions can lead to the formation of hybrid materials with interesting structural and physical properties. rsc.org These materials could find applications in electronics, optics, and sensing.

| Supramolecular Structure | Key Driving Interactions | Potential Applications | Relevant Findings |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Coordination bonds, Hydrogen bonding | Gas storage, Catalysis, Separation | Pyridyl-imidazole ligands are excellent candidates for targeted MOFs. researchgate.net |

| Stimuli-Responsive Gels | Hydrogen bonding (amide-amide), π-π stacking | Sensors, Drug delivery, Tissue engineering | Pyridyl functionality can create robust, stimuli-responsive LMWGs. mdpi.com |

| Organic-Inorganic Hybrids | Ionic interactions, Hydrogen bonding | Electronics, Photonics, Sensing | Combination of tripyridinium imidazole cations and perhalometallate anions forms 1D, 2D, and 3D networks. rsc.org |

| Liquid Crystals | π-π stacking, van der Waals forces | Displays, Sensors, Optical devices | Imidazole derivatives can form smectogenic liquid crystals with suitable thermal stability. mdpi.com |

Further Elucidation of Biological Mechanisms and Targets

Imidazole-based compounds are ubiquitous in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. nih.govresearchgate.net The imidazo[1,2-a]pyridine (B132010) scaffold, in particular, is found in drugs with anti-anxiety, hypnotic, and anti-HIV properties. rsc.org

Future investigations should aim to:

Identify Novel Drug Targets: High-throughput screening of libraries containing derivatives of this compound against various cell lines and protein targets could identify new therapeutic applications. Recent studies have identified novel pyridine-bearing imidazole derivatives as promising anticancer agents against liver, colon, and breast cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is needed to understand how different functional groups influence biological activity. For example, studies have shown that introducing a methyl group on the imidazole ring can sometimes reduce the antitumor activity of ruthenium complexes, possibly by deforming the planar structure. nih.gov

Develop Selective Inhibitors: Fused imidazole-pyridine derivatives have been designed as highly selective inhibitors of cyclin-dependent kinase 9 (CDK9), a promising target for cancer therapy. nih.gov The title compound provides a scaffold for developing new, potent, and selective enzyme inhibitors.

Antimicrobial Agents: Pyridyl imidazole-based nickel(II) complexes have demonstrated significant bactericidal properties. nih.gov Further development of metal complexes with ligands derived from the title compound could lead to new antimicrobial agents to combat drug-resistant pathogens. mdpi.com

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is crucial for accelerating the discovery and optimization of new materials and molecules. Computational methods can provide deep insights into molecular structure, reactivity, and interactions, guiding experimental design and saving significant time and resources.

Future research should increasingly integrate:

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometries, electronic structures, and reactive sites of molecules derived from this compound. nih.gov This information is invaluable for understanding reaction mechanisms and designing more effective catalysts and ligands.

Molecular Docking: For biological applications, molecular docking simulations can predict the binding modes and affinities of candidate molecules with target proteins. nih.govnih.gov This allows for the rational design of more potent and selective drugs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of complex systems, such as the self-assembly of supramolecular materials or the interaction of a drug molecule with its biological target over time. emerald.com

Property Prediction: Computational tools can predict various physicochemical properties, such as solubility, stability, and corrosion inhibition potential, helping to prioritize candidates for experimental investigation. emerald.comresearchgate.net

By combining these computational techniques with targeted experimental work, the development of new technologies based on this compound can be significantly streamlined, paving the way for innovations in materials science, catalysis, and medicine.

Q & A

Basic: What are the established synthetic routes for 2-(3-Methyl-2-pyridyl)imidazole-5-methanol?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from imidazole and pyridine precursors. Key steps include:

Imidazole Functionalization : Introduce the pyridyl group at position 2 of the imidazole ring via nucleophilic substitution or cross-coupling reactions.

Methanol Group Installation : Oxidize or reduce intermediates to introduce the hydroxymethyl group at position 5, often using controlled pH and temperature to avoid side reactions .

Purification : Column chromatography or crystallization ensures high purity. For example, analogs like Losartan potassium (a related imidazole-5-methanol derivative) are purified via recrystallization from ethanol-water mixtures .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with imidazole protons typically appearing at δ 7.0–8.5 ppm and pyridyl protons at δ 7.5–8.8 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98% for pharmaceutical-grade analogs like Losartan) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, e.g., [M+H]+ peaks matching theoretical values .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond angles, torsional strains, and hydrogen-bonding networks. For example:

- Torsional Analysis : Pyridyl-imidazole dihedral angles (e.g., 15–30°) influence planarity and π-π stacking potential .

- Hydrogen Bonding : The hydroxymethyl group often forms intermolecular O–H···N bonds, stabilizing crystal packing .

Data Table :

| Parameter | Value (Example) | Source |

|---|---|---|

| Dihedral Angle | 22.5° | |

| H-bond Length | 2.85 Å |

Advanced: How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

Contradictions may arise from substituent effects or assay variability. Strategies include:

Systematic SAR : Compare analogs like Losartan (AT1 antagonist) with modifications at positions 2 and 2. For example, replacing the hydroxymethyl group with a carboxylate reduces receptor affinity .

Computational Docking : Use software (e.g., AutoDock) to predict binding modes. Pyridyl and imidazole moieties often anchor to hydrophobic pockets in target proteins .

Biological Replicates : Conduct dose-response assays in triplicate to minimize variability .

Advanced: What experimental controls are critical for reproducibility in synthesis?

Methodological Answer:

- Temperature Control : Maintain reactions at 60–80°C to avoid decomposition of sensitive intermediates .

- pH Monitoring : Use buffered conditions (pH 6–7) during hydroxymethylation to prevent side reactions .

- Isomer Separation : Chiral HPLC or fractional crystallization resolves enantiomers (e.g., for analogs with asymmetric centers) .

Advanced: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Oxidative Stress Tests : Expose to HO (0.1–1 mM) to assess susceptibility to oxidation .

Data Table :

| Condition | Degradation (%) | Half-life (h) | Source |

|---|---|---|---|

| PBS, pH 7.4 | <5% | >48 | |

| HO (1 mM) | 20% | 12 |

Basic: What are the key safety considerations during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.